
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-2-methylphenyl)oxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-2-methylphenyl)oxamide, commonly known as AQ-1S, is a novel compound that has been studied for its potential applications in scientific research. AQ-1S belongs to the class of quinoline derivatives and has shown promising results in various studies.
Aplicaciones Científicas De Investigación
Synthesis and Reactivity
A study by Aleksandrov, Zablotskii, and El’chaninov (2020) described the synthesis and reactivity of quinolin-5-amine derivatives, highlighting methods for producing acetyl and acetoacetyl derivatives through condensation and acylation reactions. This research could be relevant for understanding the chemical behavior and potential modifications of "N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-2-methylphenyl)oxamide" and similar compounds (Aleksandrov, Zablotskii, & El’chaninov, 2020).
Antimicrobial and Antitubercular Activities
Kumar, Fernandes, and Kumar (2014) synthesized a series of novel substituted N-(3-acetyl-2-oxoquinolin-1(2H)-yl)benzamide derivatives and evaluated them for antimicrobial and antitubercular activities. The findings suggest that modifications on the quinoline nucleus, similar to the structure , may exhibit significant biological activities, opening avenues for their potential application in antimicrobial and antitubercular drug development (Kumar, Fernandes, & Kumar, 2014).
Chemosensor Applications
Park et al. (2015) developed a novel chemosensor based on a quinoline derivative, demonstrating its ability to detect Zn2+ ions in living cells and aqueous solutions with high sensitivity. This highlights a potential application of quinoline compounds in the development of biochemical sensors, which could be extrapolated to "this compound" for detecting metal ions or other small molecules (Park et al., 2015).
Antioxidant and Anti-inflammatory Activities
Douadi et al. (2020) investigated the antioxidant and anti-inflammatory activities of azoimine quinoline derivatives, demonstrating their potential as therapeutic agents. This suggests that structural analogs, including "this compound," might also possess similar biological activities, useful in pharmaceutical research (Douadi et al., 2020).
Propiedades
IUPAC Name |
N-(1-acetyl-3,4-dihydro-2H-quinolin-7-yl)-N'-(3-chloro-2-methylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3/c1-12-16(21)6-3-7-17(12)23-20(27)19(26)22-15-9-8-14-5-4-10-24(13(2)25)18(14)11-15/h3,6-9,11H,4-5,10H2,1-2H3,(H,22,26)(H,23,27) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCUXPQYRRDXCLV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)NC(=O)C(=O)NC2=CC3=C(CCCN3C(=O)C)C=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-((1,3,6-Trimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidin-5-yl)thio)acetonitrile](/img/structure/B2567321.png)
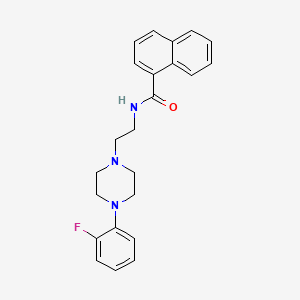
![N-(5,5-dimethyl-7-oxo-4,5,6,7-tetrahydro-1,3-benzothiazol-2-yl)-4-[methyl(phenyl)sulfamoyl]benzamide](/img/structure/B2567327.png)
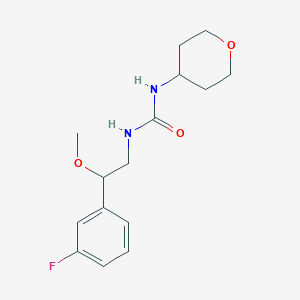
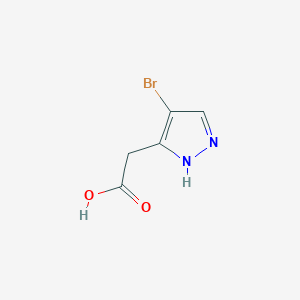
![1-(4-Chlorophenyl)-2-((4-chlorophenyl)sulfonyl)-1,2,3,4-tetrahydropyrrolo[1,2-a]pyrazine](/img/structure/B2567332.png)

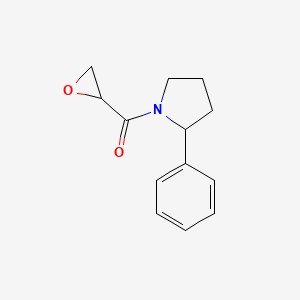
![4-{[1-(3,4-dihydroisoquinolin-2(1H)-yl)-1-oxopropan-2-yl]oxy}-3-methoxybenzaldehyde](/img/structure/B2567335.png)
![2-[6-chloro-3-(4-fluorophenyl)sulfonyl-4-oxoquinolin-1-yl]-N-(2-methylphenyl)acetamide](/img/structure/B2567336.png)
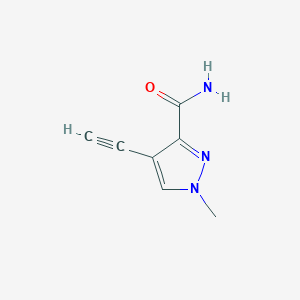
![1-(4-isopropylbenzyl)-1H-benzo[d][1,2,3]triazole](/img/structure/B2567341.png)
